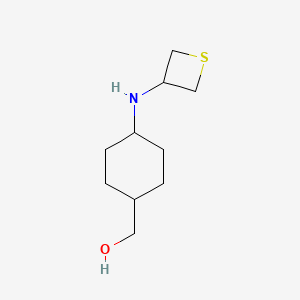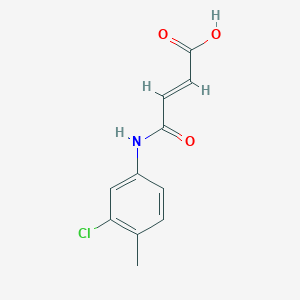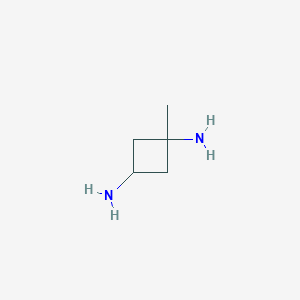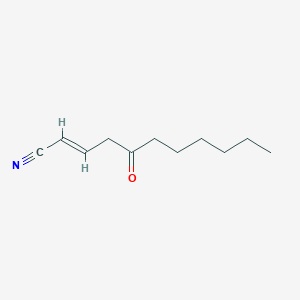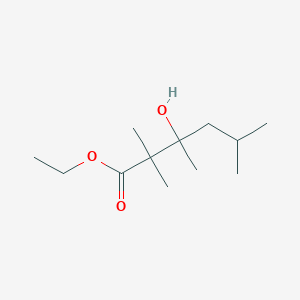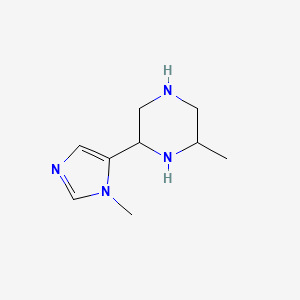
2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid is a chemical compound with the molecular formula C12H22N2O4. It is known for its applications in proteomics research and is often used as a reagent in various chemical reactions .
Preparation Methods
The synthesis of 2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid typically involves a multi-step reaction process. One common synthetic route includes the use of diisopropylethylamine and acetonitrile under heating conditions, followed by treatment with aqueous sodium hydroxide and methanol . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high purity and yield.
Chemical Reactions Analysis
2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for synthesizing other complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. It acts as a semi-flexible linker in the development of bifunctional protein degraders, impacting the 3D orientation of the degrader and optimizing drug-like properties .
Comparison with Similar Compounds
Similar compounds to 2-(4-((2-(tert-Butoxy)-2-oxoethyl)amino)piperidin-1-yl)acetic acid include 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid and 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid. These compounds also serve as semi-flexible linkers in proteomics research but differ in their molecular structures and specific applications .
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)8-14-10-4-6-15(7-5-10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
XFSYLHFBOZFLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCN(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


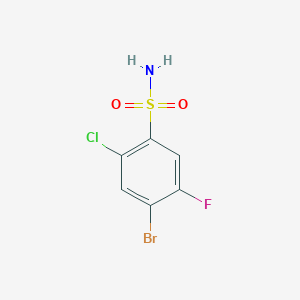
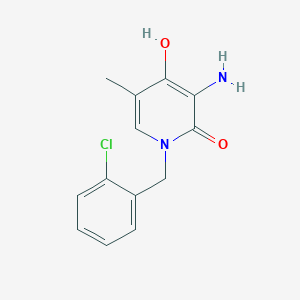
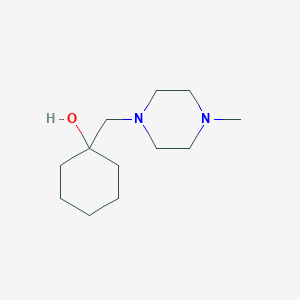
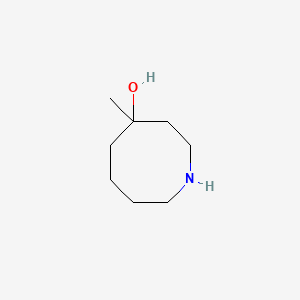

![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15227228.png)
